![molecular formula C19H13N3O5S2 B2861673 4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione CAS No. 477766-82-8](/img/structure/B2861673.png)
4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione
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Description
4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione is a useful research compound. Its molecular formula is C19H13N3O5S2 and its molecular weight is 427.45. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
Research has shown that thiazolidine-2,4-dione derivatives possess significant antiproliferative activity against various human cancer cell lines. A study by Chandrappa et al. (2008) synthesized novel derivatives of 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones and evaluated their antiproliferative effects against carcinoma cell lines including HeLa, HT-29, MCF-7, and HepG-2. The study confirmed the importance of the nitro group on the thiazolidinone moiety, highlighting that the substitution at the fourth position of the aryl ring plays a crucial role in antiproliferative activity. Among the synthesized compounds, specific derivatives showed potent antiproliferative activity across all tested carcinoma cell lines (Chandrappa et al., 2008).
Asymmetric Catalysis
The application of diarylthiazolidin-2,4-diones in asymmetric catalysis was explored by Jiao et al. (2016), who reported the first use of these compounds as nucleophiles in asymmetric conjugate addition and sulfenylation reactions. Utilizing chiral amino acid-based catalysts, the study achieved high enantio- and diastereoselectivities in the synthesis of biologically important thiazolidin-2,4-diones, which exhibited anticancer activities against three different cancer cell lines. This work opens new avenues for the synthesis of enantioenriched thiazolidin-2,4-diones with potential therapeutic applications (Jiao et al., 2016).
Anticancer Activity
Further research into N-substituted indole derivatives, including those containing thiazolidin-2,4-dione moieties, highlighted their anticancer activity. Kumar and Sharma (2022) synthesized derivatives with nitro groups, demonstrating strong electron withdrawing properties, and evaluated their efficacy against MCF-7 human breast cancer cell lines. The presence of the nitro group significantly enhanced the anticancer activity, indicating the potential of these compounds in cancer therapy (Kumar & Sharma, 2022).
properties
IUPAC Name |
4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S2/c23-16-13(7-9-1-5-12(6-2-9)22(26)27)29-19(28)21(16)20-17(24)14-10-3-4-11(8-10)15(14)18(20)25/h1-7,10-11,14-15H,8H2/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFAYFGKFZCSCB-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)N4C(=O)C(=CC5=CC=C(C=C5)[N+](=O)[O-])SC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)N4C(=O)/C(=C/C5=CC=C(C=C5)[N+](=O)[O-])/SC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione |
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